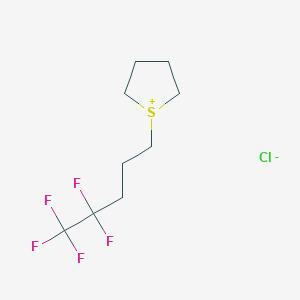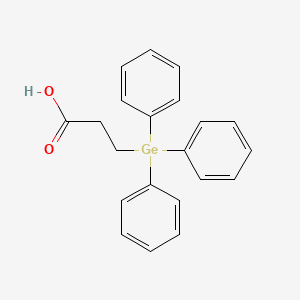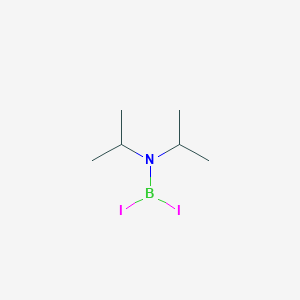
1,1-Diiodo-N,N-di(propan-2-yl)boranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diiodo-N,N-di(propan-2-yl)boranamine is a chemical compound with the molecular formula C9H20BI2N. It is characterized by the presence of two iodine atoms attached to a boron-nitrogen framework, with two isopropyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1,1-Diiodo-N,N-di(propan-2-yl)boranamine typically involves the reaction of diisopropylamine with boron triiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2CH}_2\text{NH} + \text{BI}_3 \rightarrow \text{(CH}_3\text{)_2CH}_2\text{NB(I)}_2\text{CH(CH}_3\text{)_2} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1,1-Diiodo-N,N-di(propan-2-yl)boranamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. For example, treatment with lithium halides can replace the iodine atoms with other halogens.
Reduction Reactions: The compound can be reduced to form boron-nitrogen compounds with different oxidation states. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize the boron center, leading to the formation of boronic acids or borates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Diiodo-N,N-di(propan-2-yl)boranamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing to explore its use as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Wirkmechanismus
The mechanism by which 1,1-Diiodo-N,N-di(propan-2-yl)boranamine exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, for example, the boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, which selectively destroy tumor cells. The pathways involved in these processes are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1,1-Diiodo-N,N-di(propan-2-yl)boranamine can be compared with other similar compounds, such as:
1,1-Diiodoethane: This compound has a similar structure but lacks the boron-nitrogen framework.
1,1-Diiodo-2,2-dimethylpropane: Another similar compound, which is used in organic synthesis and has different reactivity due to the presence of a different carbon backbone.
The uniqueness of this compound lies in its boron-nitrogen framework, which imparts specific chemical properties and reactivity that are not observed in other diiodo compounds.
Eigenschaften
CAS-Nummer |
675837-64-6 |
|---|---|
Molekularformel |
C6H14BI2N |
Molekulargewicht |
364.80 g/mol |
IUPAC-Name |
N-diiodoboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BI2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
InChI-Schlüssel |
FVAOWNKPXYWIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(C(C)C)C(C)C)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


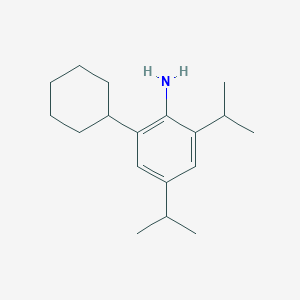
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
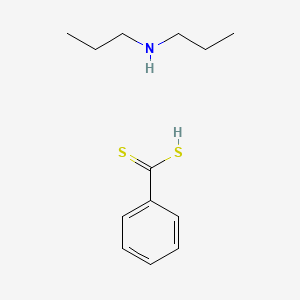
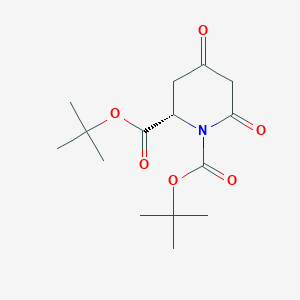
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

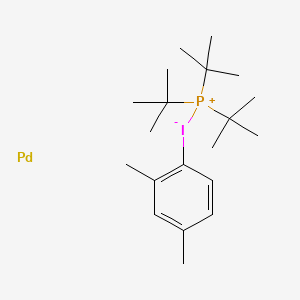
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
